molecular formula C18H23FN2O2 B1680709 Robalzotan CAS No. 169758-66-1

Robalzotan

Cat. No. B1680709
M. Wt: 318.4 g/mol
InChI Key: MQTUXRKNJYPMCG-CYBMUJFWSA-N
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Description

Robalzotan (NAD-299, AZD-7371) is a selective antagonist at the 5-HT 1A receptor. It was shown to completely reverse the autoreceptor-mediated inhibition of serotonin release induced by the administration of selective serotonin reuptake inhibitors like citalopram in rodent studies .


Synthesis Analysis

A stereoselective synthesis of bicyclic primary or secondary amines, based on tetralin or chroman structural moieties, is reported. These amines are precursors of important active pharmaceutical ingredients such as rotigotine (Neupro), robalzotan, and ebalzotan .


Molecular Structure Analysis

The molecular formula of Robalzotan is C18H23FN2O2. The molecular weight is 318.4 g/mol .


Chemical Reactions Analysis

The key step in the synthesis of Robalzotan is based on a multienzymatic reduction of an α,β-unsaturated aldehyde or ketone to give the saturated primary or secondary alcohol, in a high yield and with a high ee .


Physical And Chemical Properties Analysis

Robalzotan has a density of 1.3±0.1 g/cm^3, a boiling point of 429.9±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C .

Scientific Research Applications

Neuroscience

Robalzotan is a selective antagonist at the 5-HT1A receptor . It was shown to completely reverse the autoreceptor-mediated inhibition of serotonin release induced by the administration of selective serotonin reuptake inhibitors like citalopram in rodent studies .

Method of Application

In the rodent studies, Robalzotan was administered orally .

Results

The results showed that Robalzotan completely reversed the inhibition of serotonin release that was induced by the administration of selective serotonin reuptake inhibitors .

Pharmacology

Robalzotan was investigated by AstraZeneca as a potential antidepressant but was discontinued . Later on, it was researched for other indications such as irritable bowel syndrome but was dropped once again .

Method of Application

The method of application in these studies is not specified in the available resources .

Results

While the specific outcomes of these studies are not detailed in the available resources, it is noted that Robalzotan was discontinued as a potential antidepressant and for other indications such as irritable bowel syndrome .

Future Directions

Robalzotan is being developed by AstraZeneca for the potential treatment of depression and anxiety. The compound has entered phase II trials, and NDA and MAA filings are expected after 2003 .

properties

IUPAC Name

(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O2/c19-16-8-7-14(18(20)22)15-9-13(10-23-17(15)16)21(11-3-1-4-11)12-5-2-6-12/h7-8,11-13H,1-6,9-10H2,(H2,20,22)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTUXRKNJYPMCG-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N(C2CCC2)C3CC4=C(C=CC(=C4OC3)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)N([C@@H]2CC3=C(C=CC(=C3OC2)F)C(=O)N)C4CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30168743
Record name Robalzotan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Robalzotan

CAS RN

169758-66-1
Record name Robalzotan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169758-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Robalzotan [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169758661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Robalzotan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06538
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Robalzotan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROBALZOTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I18M56OGME
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
325
Citations
SB Ross, SO Thorberg, E Jerning, N Mohell… - CNS Drug …, 1999 - academia.edu
… In conclusion, the receptor binding properties of [3H]robalzotan provide further support that robalzotan is a selective high-affinity antagonist for 5-HT1A receptors. Thus, this newly …
Number of citations: 32 www.academia.edu
DA Drossman, M Danilewitz, J Næsdal… - Official journal of the …, 2008 - journals.lww.com
OBJECTIVES To investigate the efficacy and safety of the 5-hydroxytrypamine 1A (5-HT 1A) receptor antagonist AZD7371 tartrate monohydrate (robalzotan tartrate monohydrate), …
Number of citations: 28 journals.lww.com
LA Sorbera, P Leeson, J Castañer - Drugs of the Future, 1999 - access.portico.org
… of [11C]-robalzotan binding to 5-HT1A … robalzotan was determined to be 0.03-0.35 µmol/kg (sc), depending on the test and dose of 8-OH-DPAT (19). The intrinsic efficacy of robalzotan …
Number of citations: 10 access.portico.org
E Brenna, FG Gatti, L Malpezzi, D Monti… - The Journal of …, 2013 - ACS Publications
A stereoselective synthesis of bicyclic primary or secondary amines, based on tetralin or chroman structural moieties, is reported. These amines are precursors of important active …
Number of citations: 56 pubs.acs.org
L Farde, B Andrée, N Ginovart, C Halldin… - …, 2000 - nature.com
… in vivo after IV injection of robalzotan. Two healthy monkeys were … Robalzotan occupied 5-HT 1A receptors in a dose-… The relationship between robalzotan drug concentration and 5-HT …
Number of citations: 34 www.nature.com
L Arborelius, C Wallsten, S Ahlenius… - European journal of …, 1999 - Elsevier
… Thus, the aim of the present study was to investigate if robalzotan can reverse the acute, inhibitory effect produced by the selective 5-HT reuptake inhibitors citalopram or paroxetine on …
Number of citations: 20 www.sciencedirect.com
E Lindström, A Ravnefjord, M Brusberg, S Hjorth… - … of Pharmacology and …, 2009 - ASPET
5-Hydroxytryptamine 1A (5-HT 1A ) receptors have been suggested as a target for the treatment of irritable bowel syndrome (IBS). A recent clinical trial investigating the efficacy of the …
Number of citations: 19 jpet.aspetjournals.org
C Fuganti, A Sacchetti - Journal of Molecular Catalysis B: Enzymatic, 2010 - Elsevier
The results of our studies on the biocatalytic enantioselective synthesis of different 3-aryl-2-nitropropanols are presented. These compounds could be obtained in moderate to good ee …
Number of citations: 12 www.sciencedirect.com
TF Werner, D Sohn, R Johansson - Journal of Labelled …, 2000 - Wiley Online Library
… The synthesis of tritium and carbon‐14 labeled robalzotan is described. Tritiated robalzotan 8 … The nitrile was subsequently hydrolyzed and converted to carbon‐14 labeled robalzotan. …
HA Mucke - Current Opinion in Investigational Drugs (London …, 2000 - europepmc.org
AstraZeneca (formerly Astra) is developing robalzotan, a 5-HT1A antagonist, for the potential treatment of depression and anxiety. The compound has entered phase II trials, and NDA …
Number of citations: 3 europepmc.org

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